molecular formula C15H16N2O2 B2873697 N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide CAS No. 1016764-21-8

N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2873697
M. Wt: 256.305
InChI Key: YSQQSEIITXAOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide” is a compound that contains an acetamide group, which is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom. It also contains an aminophenyl group and a methoxyphenyl group, which are aromatic rings with an amino group and a methoxy group, respectively .


Molecular Structure Analysis

The compound contains an acetamide group, which can participate in hydrogen bonding, an aminophenyl group, which can act as a base, and a methoxyphenyl group, which can act as an electron donor .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the acetamide group can undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the acetamide group can increase the compound’s solubility in polar solvents .

Scientific Research Applications

Catalytic Hydrogenation for Azo Disperse Dyes

N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide serves as an important intermediate in the production of azo disperse dyes. A study by Zhang Qun-feng (2008) highlights a green synthesis approach using a novel Pd/C catalyst for the hydrogenation process, demonstrating high activity, selectivity, and stability. This method represents an environmentally friendly alternative to traditional reduction processes, potentially improving the efficiency and sustainability of dye manufacturing (Zhang, 2008).

Chemoselective Acetylation in Antimalarial Drug Synthesis

This compound is also involved in the chemoselective monoacetylation of amino groups for the synthesis of antimalarial drugs. Research by Deepali B Magadum and G. Yadav (2018) explores the use of immobilized lipase for the acetylation of 2-aminophenol, highlighting the potential for efficient and selective synthesis of intermediates for natural antimalarial compounds (Magadum & Yadav, 2018).

Pharmacological Activity in Polymeric Derivatives

Another application involves the synthesis of polymeric derivatives incorporating N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide for potential pharmacological benefits. J. S. Román and A. Gallardo (1992) describe the synthesis and characterization of methacrylic derivatives aimed at combining analgesic and anti-inflammatory properties. This research suggests the compound's utility in creating polymers with integrated pharmacological actions, potentially useful in drug delivery systems or as bioactive materials (Román & Gallardo, 1992).

Studies on Anion Coordination and Molecular Structures

Research by D. Kalita and J. Baruah (2010) examines the spatial orientations of amide derivatives, including N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide, in anion coordination. Their work, focusing on the crystal structure and interactions of such compounds, could contribute to the understanding of molecular behaviors important in materials science and coordination chemistry (Kalita & Baruah, 2010).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-14-8-2-11(3-9-14)10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQQSEIITXAOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide

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